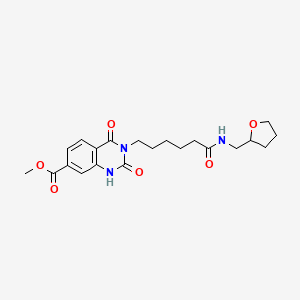
Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H27N3O6 and its molecular weight is 417.462. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
Research has explored the synthesis of heterocyclic derivatives through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which yields tetrahydrofuran, dioxolane, and oxazoline derivatives among others in satisfactory yields. These methods involve reactions carried out under specific conditions, such as in methanol or acetonitrile/methanol mixtures, at temperatures ranging from 65-100°C, highlighting the compound's role in the formation of various heterocyclic structures (Bacchi et al., 2005).
Theoretical Studies and Chemical Properties
Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mullikan atomic charges of novel compounds similar in structure to Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate. These studies provide insight into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, contributing to a better understanding of the compound's chemical properties and potential applications (Halim & Ibrahim, 2017).
Potential Biological Activities
Research into the synthesis of related compounds, including quinazoline derivatives, has also touched on their potential biological activities. For example, the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives and their related pyrido- and thieno-substituted analogues has been achieved, aiming to explore these compounds' biological activities. Although direct studies on Methyl 2,4-dioxo-3-(6-oxo-6-(((tetrahydrofuran-2-yl)methyl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate's biological activities are not provided, the research into related compounds suggests potential areas of application in medicinal chemistry and pharmacology (Bosch et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(oxolan-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,22,25)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBQTQTWEJZSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759416.png)
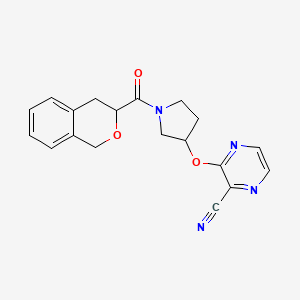
![N-[(3-chloropyrazin-2-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2759419.png)


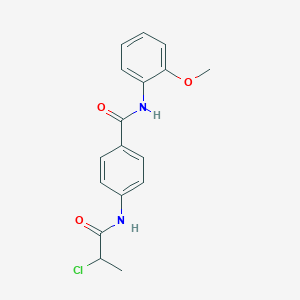
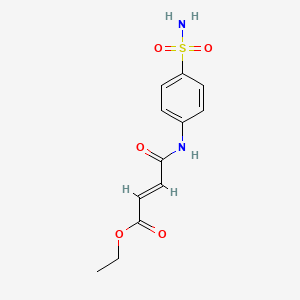
![7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2759429.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2759431.png)
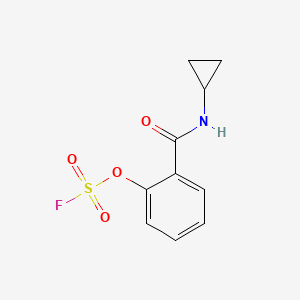
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2759434.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)